molecular formula C18H20ClN3O3S B2362199 N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309538-36-9

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2362199
CAS No.: 2309538-36-9
M. Wt: 393.89
InChI Key: MSXKQTBDDDNNQP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-carboxamide derivative characterized by a cyclopenta[c]pyrazole core fused with a tetrahydrothiophene-1,1-dioxide moiety and a 5-chloro-2-methylphenyl substituent. The 1,1-dioxidotetrahydrothiophene group may enhance solubility or metabolic stability, while the chloro-methylphenyl substituent could influence target binding specificity. Synthesis typically involves coupling reactions between pyrazole intermediates and sulfonamide or carboxamide precursors, as seen in analogous compounds (e.g., 46.7% yield for a structurally related sulfonamide-pyrazole derivative via flash chromatography) .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-5-6-12(19)9-16(11)20-18(23)17-14-3-2-4-15(14)21-22(17)13-7-8-26(24,25)10-13/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXKQTBDDDNNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN3O2SC_{17}H_{20}ClN_3O_2S with a molecular weight of approximately 359.89 g/mol. The compound features a chloro substituent and a tetrahydrothiophene moiety that contribute to its unique chemical properties and biological interactions.

Antitumor Activity

Research indicates that compounds containing the pyrazole ring exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the presence of the tetrahydrothiophene group in this compound enhances its interaction with biological targets involved in tumor growth regulation .

Case Study:
A study on related pyrazole compounds demonstrated that modifications in their structure could lead to enhanced antitumor activity. For example, compounds with additional functional groups showed improved inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the nanomolar range .

Anti-inflammatory Properties

The pyrazole core is also associated with anti-inflammatory effects. Studies have demonstrated that certain pyrazole derivatives can significantly reduce inflammation in models of carrageenan-induced edema in mice. This suggests that this compound may possess similar anti-inflammatory properties due to its structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through caspase activation pathways.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways related to cell survival and proliferation.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-Chloro-2-(methylthio)pyrimidineChloro and methylthio groupsAntimicrobialSimpler structure
N-[3-[[(3S)-4-butanoyl]-3-methylpiperazin-1-yl]methyl]-5-chloro-6-methylpyridineContains piperazine ringAntitumorMore complex structure
5-Chloro-N-[5-fluoro-2-methylphenyl]-6-methylpyridineFluorinated derivativeAnticancerEnhanced activity due to fluorination

This table illustrates how variations in substituents and structural complexity influence biological activity and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. A study highlighted the cytotoxic effects of certain pyrazole derivatives on glioma cells, demonstrating their potential as therapeutic agents in oncology .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways associated with tumor growth. For example, some pyrazole derivatives have been documented to inhibit the activity of specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Agricultural Applications

Pesticidal Properties
Compounds within the pyrazole family are also utilized in agriculture as pesticides. Their structural features allow them to interact with biological systems of pests effectively. The application of these derivatives as fungicides and insecticides has been well-documented, showcasing their effectiveness in controlling agricultural pests while minimizing harm to non-target organisms .

Material Science

Polymeric Applications
In material science, the unique structural characteristics of this compound suggest potential applications in the development of novel polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability. Research into the synthesis and characterization of polymer composites containing similar compounds has shown promising results .

Data Tables

To provide a clearer understanding of the applications and properties of this compound and its derivatives, the following tables summarize key findings from recent studies:

Application Area Compound Type Activity/Effect Reference
Medicinal ChemistryPyrazole DerivativeAnticancer (glioma)
Agricultural SciencePyrazole DerivativePesticidal Properties
Material SciencePolymer CompositeEnhanced Mechanical Properties

Case Studies

  • Anticancer Activity Study : A study evaluated a series of pyrazole derivatives for their efficacy against glioma cell lines. One compound exhibited significant inhibitory effects on tumor growth while sparing non-cancerous cells .
  • Pesticidal Efficacy : Research conducted on various pyrazole derivatives demonstrated their effectiveness as insecticides and fungicides. These studies provided insights into their mechanisms of action against target pests and highlighted their potential for sustainable agricultural practices .
  • Polymer Development : Investigations into the incorporation of pyrazole derivatives into polymer matrices revealed improvements in thermal stability and mechanical strength. These findings suggest that such compounds can be pivotal in developing advanced materials for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Bioactivity Profile: Compound 13 (sulfonamide-pyrazole) exhibits antibacterial activity, likely due to sulfonamide groups known to inhibit bacterial folate synthesis . In contrast, the trifluoromethyl-substituted pyrazole in shows agrochemical efficacy, attributed to enhanced lipophilicity and target-site persistence.

Synthetic Accessibility :

  • Yields for pyrazole-carboxamides vary significantly: 46.7% for Compound 13 vs. undisclosed yields for agrochemical derivatives . The target compound’s fused cyclopenta[c]pyrazole ring may pose synthetic challenges, requiring specialized purification techniques.

Methodological Considerations :

  • Comparative studies of compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity when direct experimental data are lacking . For example, spectrofluorometry and tensiometry methods used for quaternary ammonium compounds (e.g., BAC-C12) could be adapted to analyze the micellar behavior or aggregation of amphiphilic pyrazole derivatives.

Preparation Methods

Construction of the Tetrahydrocyclopenta[c]Pyrazole Core

The tetrahydrocyclopenta[c]pyrazole scaffold is synthesized via [3+2] cycloaddition between nitrilimines and cyclic enones. This method, adapted from studies on analogous pyrazole derivatives, involves the in situ generation of nitrilimines from hydrazonyl chlorides under basic conditions. For example, 3,4-diphenyl-4-hydroxy-2-cyclopentenone reacts with nitrilimines derived from hydrazonyl chlorides to yield tetrahydrocyclopenta[c]pyrazole intermediates. The reaction proceeds stereoselectively, with the stereochemistry confirmed by ¹H NOESY experiments.

Critical parameters include:

  • Solvent System : Dichloromethane or tetrahydrofuran (THF) for optimal dipole stabilization.
  • Base : Triethylamine or potassium carbonate to deprotonate intermediates.
  • Temperature : Room temperature to 50°C, depending on substrate reactivity.

The resulting cycloadducts are functionalized at the 3-position via oxidation or reduction to introduce carboxylic acid groups, a prerequisite for subsequent amide bond formation.

Carboxamide Formation via Acid Chloride Intermediate

The carboxylic acid at the pyrazole’s 3-position is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This step is critical for activating the carbonyl group toward nucleophilic attack by 5-chloro-2-methylaniline.

Procedure :

  • The pyrazole carboxylic acid (1 equiv) is refluxed with excess thionyl chloride (5 equiv) for 4–6 hours.
  • Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a crude residue.
  • The acid chloride is reacted with 5-chloro-2-methylaniline (1.2 equiv) in anhydrous THF or dichloromethane, with triethylamine (1.5 equiv) as a base.

Yield Optimization :

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the acid chloride.
  • Stoichiometry : A slight excess of amine ensures complete conversion.

Final Assembly and Purification

The assembled intermediate undergoes column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/methanol) to achieve >95% purity. Analytical validation via ¹H NMR, IR, and mass spectrometry confirms structural integrity.

Key Spectral Data :

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), sulfone methylene (δ 3.1–3.5 ppm), and amide NH (δ 9.1–9.3 ppm).
  • IR : Stretching vibrations for sulfone (1130 cm⁻¹) and amide (1650 cm⁻¹).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for the cycloaddition and amidation steps to enhance reproducibility. Catalytic methods using palladium or copper reduce metal waste during cross-coupling.

Table 1. Comparative Analysis of Key Reaction Steps

Step Reagents/Conditions Yield (%) Purity (%)
Cycloaddition Nitrilimine, THF, 50°C 70–75 90
Sulfone Oxidation H₂O₂, AcOH, 0°C 85 95
Amidation SOCl₂, Et₃N, CH₂Cl₂ 80–85 98

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition : Steric directing groups on the dipolarophile enhance site selectivity.
  • Sulfone Stability : Low-temperature oxidation prevents degradation.
  • Amide Hydrolysis : Anhydrous conditions and rapid workup minimize side reactions.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis requires multi-step reactions with precise control of reaction parameters. Key factors include:

  • Temperature and Solvent Selection : Optimal temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF or THF) to minimize side reactions .
  • Catalyst Optimization : Use of palladium or copper catalysts for coupling reactions, with monitoring via TLC .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product, followed by HPLC (>95% purity) and 1^1H/13^{13}C NMR for structural validation .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and ring systems. For example, the tetrahydrothiophene dioxido group shows distinct δ 3.5–4.0 ppm signals .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical values within 5 ppm error) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry, particularly in the cyclopenta[c]pyrazole core .

Advanced: How can reaction conditions be systematically optimized to improve yield without compromising purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. For example, a 23^3 factorial design reduced reaction steps from 8 to 5 while maintaining 85% yield .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in tetrahydrothiophene ring formation .
  • In-situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Reproduce experiments under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to eliminate variability .
  • Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., dechlorinated byproducts) that may skew results .
  • Molecular Docking : Compare binding modes across protein conformations (e.g., MD simulations) to explain discrepancies in IC50_{50} values for kinase inhibition .

Advanced: What computational approaches predict this compound’s biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. For example, the tetrahydrothiophene dioxido group may interact with ATP-binding pockets via sulfone-oxygen hydrogen bonds .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the carboxamide group) for target prioritization .
  • Network Pharmacology : Integrate docking results with STRING database pathways to predict off-target effects (e.g., MAPK/ERK cross-talk) .

Advanced: What strategies enable regioselective functionalization of the pyrazole core?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro or acetyl) at C4 to guide halogenation or cross-coupling at C3 .
  • DFT-Guided Design : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, C5 of the pyrazole may favor electrophilic substitution due to electron-withdrawing carboxamide effects .
  • Protecting Group Chemistry : Use Boc or Fmoc to block the carboxamide during Suzuki-Miyaura coupling, then deprotect .

Advanced: How can reaction mechanisms be validated in multi-step syntheses?

Methodological Answer:

  • Isotopic Labeling : Introduce 18^{18}O in the tetrahydrothiophene dioxido group to track oxygen transfer during ring oxidation via MS/MS .
  • Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates (e.g., via SPE cartridges) for characterization. For example, a thiirane intermediate was identified in thiophene ring formation .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D in deuterated solvents to distinguish between concerted or stepwise mechanisms in cyclopenta ring closure .

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